![molecular formula C25H20N2O2 B12522402 3,3'-[(1-Phenyl-1H-pyrazole-3,5-diyl)di(ethene-2,1-diyl)]diphenol CAS No. 828911-81-5](/img/structure/B12522402.png)
3,3'-[(1-Phenyl-1H-pyrazole-3,5-diyl)di(ethene-2,1-diyl)]diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-[(1-Phenyl-1H-pyrazole-3,5-diyl)di(ethene-2,1-diyl)]diphenol is a complex organic compound featuring a pyrazole ring substituted with phenyl groups and connected via ethene linkages to diphenol units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(1-Phenyl-1H-pyrazole-3,5-diyl)di(ethene-2,1-diyl)]diphenol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Substitution with Phenyl Groups: The phenyl groups are introduced via electrophilic aromatic substitution reactions, often using phenyl halides and a suitable catalyst.
Formation of Ethene Linkages: The ethene linkages are formed through Wittig or Horner-Wadsworth-Emmons reactions, which involve the reaction of aldehydes or ketones with phosphonium ylides or phosphonate esters.
Attachment of Diphenol Units: The final step involves the coupling of the ethene-linked pyrazole with diphenol units, typically through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3,3’-[(1-Phenyl-1H-pyrazole-3,5-diyl)di(ethene-2,1-diyl)]diphenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Phenyl halides, alkyl halides, and various catalysts such as palladium or copper.
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives, and other oxidized products.
Reduction: Reduced pyrazole derivatives and hydrogenated products.
Substitution: Substituted pyrazoles and phenol derivatives.
Scientific Research Applications
3,3’-[(1-Phenyl-1H-pyrazole-3,5-diyl)di(ethene-2,1-diyl)]diphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3’-[(1-Phenyl-1H-pyrazole-3,5-diyl)di(ethene-2,1-diyl)]diphenol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1-phenylpyrazole: A structurally similar compound with methyl groups instead of ethene linkages.
3-Phenyl-1H-pyrazole: Lacks the ethene linkages and diphenol units, making it less complex.
1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: A more complex derivative with additional functional groups.
Uniqueness
3,3’-[(1-Phenyl-1H-pyrazole-3,5-diyl)di(ethene-2,1-diyl)]diphenol is unique due to its combination of a pyrazole ring, ethene linkages, and diphenol units, which confer distinct chemical and biological properties .
Properties
CAS No. |
828911-81-5 |
|---|---|
Molecular Formula |
C25H20N2O2 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
3-[2-[5-[2-(3-hydroxyphenyl)ethenyl]-2-phenylpyrazol-3-yl]ethenyl]phenol |
InChI |
InChI=1S/C25H20N2O2/c28-24-10-4-6-19(16-24)12-14-21-18-23(15-13-20-7-5-11-25(29)17-20)27(26-21)22-8-2-1-3-9-22/h1-18,28-29H |
InChI Key |
JPURBBPBKKKGCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C=CC3=CC(=CC=C3)O)C=CC4=CC(=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-[Oxybis(methylene)]bis(3-ethyl-2-methoxyoxetane)](/img/structure/B12522319.png)
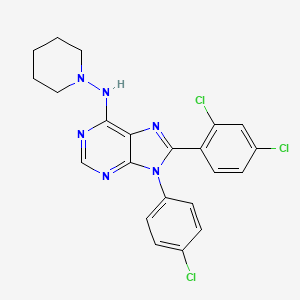
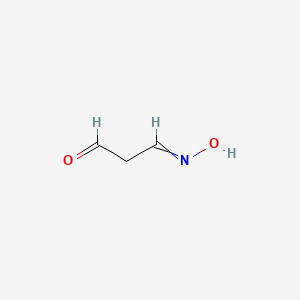
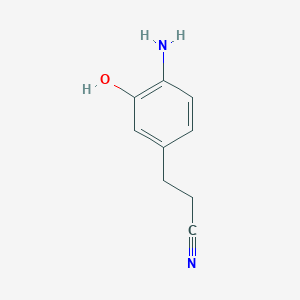
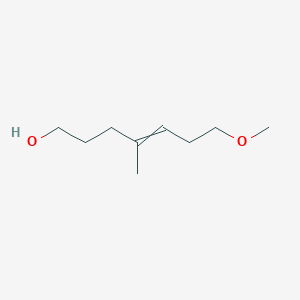
![3,5-Bis[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B12522359.png)
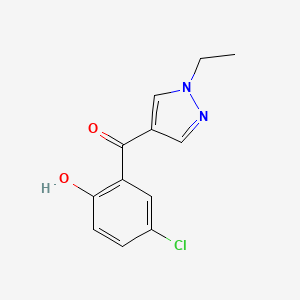

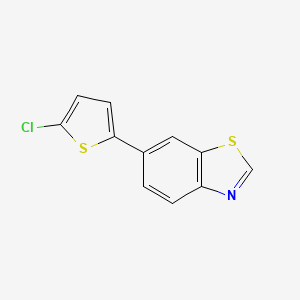

![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-[(hydroxyimino)methyl]-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B12522404.png)
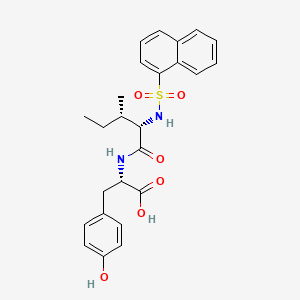
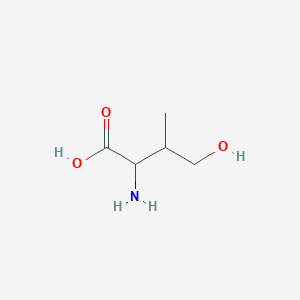
![4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde](/img/structure/B12522426.png)
